4-Oxo-4-thiophen-2-ylbutanoic acid [2-(ethylamino)-2-oxoethyl] ester
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Overview
Description
4-oxo-4-thiophen-2-ylbutanoic acid [2-(ethylamino)-2-oxoethyl] ester is an oxo carboxylic acid.
Scientific Research Applications
Synthesis of Novel Compounds : This compound has been used in the synthesis of novel chemical derivatives. For instance, it was involved in the synthesis of α-ketoamide derivatives, which are important in medicinal chemistry and drug design (El‐Faham et al., 2013).
Chromatographic Analysis : It has applications in chromatography, such as in the high-performance liquid chromatographic determination of biologically important thiols. This involves using the compound as a fluorogenic labeling agent for more efficient and selective detection (Gatti et al., 1990).
Stereochemical Studies : The compound has been utilized in stereochemical investigations to understand the configuration and conformational equilibrium in chemical structures, which is crucial for designing molecules with desired properties (Bogdanov et al., 2004).
Pharmaceutical Research : In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their potential as local anesthetic and antiarrhythmic agents. This indicates its significance in developing new therapeutic drugs (Al-Obaid et al., 1998).
Organic Chemistry Research : It plays a role in the preparation of esters and understanding the bromination of various carboxylic acids and aldehydes. This is significant in the field of organic synthesis and chemical transformations (Chadwick et al., 1973).
Bioinorganic Chemistry : The compound has been used in the synthesis of Co(II) complexes with Schiff bases derived from thiophene-2-glyoxal, indicating its relevance in bioinorganic chemistry and the study of metal-ligand interactions (Singh et al., 2009).
Properties
Molecular Formula |
C12H15NO4S |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
[2-(ethylamino)-2-oxoethyl] 4-oxo-4-thiophen-2-ylbutanoate |
InChI |
InChI=1S/C12H15NO4S/c1-2-13-11(15)8-17-12(16)6-5-9(14)10-4-3-7-18-10/h3-4,7H,2,5-6,8H2,1H3,(H,13,15) |
InChI Key |
CDDQAQPBRRMWHR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC(=O)CCC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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